molecular formula C6H6N2O3S B6145806 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid CAS No. 29571-43-5

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No.: B6145806
CAS No.: 29571-43-5
M. Wt: 186.2
InChI Key:
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Description

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a heterocyclic compound that contains a pyrimidine ring with a sulfur atom and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a thiol compound in the presence of a base, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include refluxing the mixture in a suitable solvent such as acetic acid or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is unique due to its specific combination of a pyrimidine ring with a sulfur atom and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

29571-43-5

Molecular Formula

C6H6N2O3S

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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